molecular formula C11H12N4O2 B1476127 (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone CAS No. 2098100-86-6

(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B1476127
CAS No.: 2098100-86-6
M. Wt: 232.24 g/mol
InChI Key: CXKIZFQMVGBLGL-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone: is a synthetic organic compound characterized by the presence of an azido group attached to an azetidine ring, which is further connected to a methanone group substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloro-1-azetidine or 3-bromo-1-azetidine.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions using sodium azide or other azide sources.

    Attachment of the Methanone Group: The methanone group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

    Substitution with 4-Methoxyphenyl Group: The final step involves the substitution of the methanone group with a 4-methoxyphenyl group, typically through Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the azido group, converting it to an amine or other reduced forms.

    Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition, to form triazoles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Copper(I) catalysts for azide-alkyne cycloaddition reactions.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or other reduced azetidine derivatives.

    Substitution: Triazoles or other substituted azetidine derivatives.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The azido group can participate in bioorthogonal reactions, enabling selective labeling or modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Azidoazetidin-1-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.

    (3-Azidoazetidin-1-yl)(4-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

  • The presence of the methoxy group in (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone can influence its electronic properties, reactivity, and interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-4-2-8(3-5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIZFQMVGBLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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